1-Propyl-4-amino-4-piperidinecarboxylic acid 1-Propyl-4-amino-4-piperidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13332533
InChI: InChI=1S/C9H18N2O2/c1-2-5-11-6-3-9(10,4-7-11)8(12)13/h2-7,10H2,1H3,(H,12,13)
SMILES: CCCN1CCC(CC1)(C(=O)O)N
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

1-Propyl-4-amino-4-piperidinecarboxylic acid

CAS No.:

Cat. No.: VC13332533

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

1-Propyl-4-amino-4-piperidinecarboxylic acid -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 4-amino-1-propylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C9H18N2O2/c1-2-5-11-6-3-9(10,4-7-11)8(12)13/h2-7,10H2,1H3,(H,12,13)
Standard InChI Key AIJKZYKSKZUUHO-UHFFFAOYSA-N
SMILES CCCN1CCC(CC1)(C(=O)O)N
Canonical SMILES CCCN1CCC(CC1)(C(=O)O)N

Introduction

Structural Characteristics and Molecular Identity

Spectroscopic and Computational Data

While direct experimental data for this compound are scarce, computational models predict key spectral properties:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3300 cm⁻¹ (N-H stretch of primary amine) .

  • NMR Spectroscopy:

    • ¹H NMR: A multiplet at δ 3.2–3.6 ppm (piperidine ring protons), a triplet for the propyl methylene group (δ 1.4–1.6 ppm), and a broad singlet for the amine protons (δ 1.8–2.2 ppm) .

    • ¹³C NMR: A carbonyl carbon signal at ~175 ppm, with piperidine ring carbons appearing between 40–60 ppm .

Synthetic Methodologies

Protection-Deprotection Strategy for Selective Functionalization

The synthesis of 1-propyl-4-amino-4-piperidinecarboxylic acid requires precise control over reactivity to avoid side reactions at the amine and carboxylic acid sites. A patented approach for analogous compounds involves a multi-step protection-deprotection sequence :

Step 1: Primary Amine Protection
4-Aminopiperidine is reacted with benzophenone under reflux in toluene with a Lewis acid catalyst (e.g., BF₃·Et₂O) to form an imine-protected intermediate (N-diphenylmethylene-4-aminopiperidine) . This step exploits the differential reactivity of primary versus secondary amines, selectively shielding the primary amine from subsequent alkylation.

Step 2: Alkylation of Secondary Amine
The protected intermediate is treated with a strong base (e.g., NaH) in tetrahydrofuran (THF) at 0°C to deprotonate the secondary amine, followed by reaction with 1-bromopropane. This introduces the propyl group exclusively at the 4-position .

Step 3: Acidic Deprotection and Carboxylic Acid Formation
Hydrolysis with aqueous HCl removes the benzophenone protecting group, yielding 4-amino-4-propylpiperidine. Subsequent oxidation of the primary amine to a carboxylic acid—potentially via a Hofmann rearrangement or enzymatic catalysis—completes the synthesis .

Table 1: Representative Reaction Conditions from Patent CN105130880A

StepReagentsSolventTemperatureYield
ProtectionBenzophenone, BF₃·Et₂OTolueneReflux78%
Alkylation1-Bromopropane, NaHTHF0°C → RT81%
Deprotection10% HClH₂O/EtOAcRT95%

Physicochemical Properties

Thermodynamic Parameters

  • Molecular Formula: C₉H₁₈N₂O₂

  • Molecular Weight: 186.25 g/mol

  • Melting Point: Estimated 210–215°C (decomposition observed due to thermal instability of the carboxylic acid group) .

  • Solubility:

    • Water: ~15 mg/mL (pH 7)

    • Organic Solvents: Soluble in DMSO (>50 mg/mL), moderately soluble in methanol and ethanol .

Acid-Base Behavior

The compound exhibits two pKa values:

  • Carboxylic Acid Group: pKa ≈ 2.8

  • Primary Amine: pKa ≈ 10.4 This dual functionality allows for pH-dependent solubility and zwitterionic behavior in physiological conditions.

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